N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(2,6-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S2 and its molecular weight is 500.64. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Derivatives and Synthesis Techniques
Research on heterocyclic compounds, including thienopyrimidines and pyridothieno[3,2-d]pyrimidines, outlines the synthetic pathways and structural diversity achievable with these frameworks. For instance, Hassneen and Abdallah (2003) developed methods for synthesizing pyridothienopyrimidin-4-one and pyridothienotriazolino[5,4-a]pyrimidin-5-one derivatives, showcasing the versatility of heterocyclic chemistries in generating novel structures with potential biological activities Hassneen & Abdallah, 2003. Similarly, Gangjee et al. (2009) explored classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of key enzymes, demonstrating the application of such compounds in designing potent antitumor agents Gangjee, Wei Li, Kisliuk, Cody, Pace, Piraino, & Makin, 2009.
Biological Activities and Potential Applications
The synthesis and evaluation of thienopyrimidines often target their potential biological activities. For example, Hafez and El-Gazzar (2017) synthesized 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, evaluating their antitumor activity against various cancer cell lines, indicating the therapeutic potential of such compounds Hafez & El-Gazzar, 2017. Similarly, the antimicrobial activities of newly synthesized pyridothienopyrimidines and pyridothienotriazines were assessed by Abdel-rahman, Bakhite, and Al-Taifi (2002), highlighting the significance of these compounds in developing new antimicrobial agents Abdel-rahman, Bakhite, & Al-Taifi, 2002.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[[5-[(4-methylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S2/c1-16-9-11-19(12-10-16)14-31-26(33)24-23(20-8-5-13-28-25(20)35-24)30-27(31)34-15-21(32)29-22-17(2)6-4-7-18(22)3/h4-13H,14-15H2,1-3H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVLVOGJIZUEGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=C(C=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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